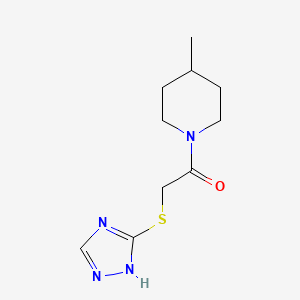

1-(4-methylpiperidin-1-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone

Description

Properties

Molecular Formula |

C10H16N4OS |

|---|---|

Molecular Weight |

240.33 g/mol |

IUPAC Name |

1-(4-methylpiperidin-1-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |

InChI |

InChI=1S/C10H16N4OS/c1-8-2-4-14(5-3-8)9(15)6-16-10-11-7-12-13-10/h7-8H,2-6H2,1H3,(H,11,12,13) |

InChI Key |

LBEKZGAWFGQEPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NC=NN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several derivatives, differing primarily in substituents on the piperidine/piperazine rings or the triazole-thioether group. Key comparisons include:

Key Observations :

- Piperidine vs. Piperazine : The target compound’s 4-methylpiperidine group (electron-donating) contrasts with the sulfonyl-piperazine in , which may enhance solubility but reduce membrane permeability.

- Hybrid Systems : Compounds like and incorporate additional heterocycles (e.g., benzothiazole, thiophene), expanding π-π stacking interactions for enhanced target binding in anticancer applications.

Physicochemical Data:

Key Observations :

Q & A

Q. What are the recommended synthetic routes for 1-(4-methylpiperidin-1-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling 4-methylpiperidine derivatives with triazole-thiol intermediates. Key steps include refluxing precursors in ethanol or acetic acid, followed by purification via crystallization or chromatography. Characterization is performed using H NMR, elemental analysis, and X-ray crystallography to confirm structural integrity .

Q. What spectroscopic and analytical methods are used to confirm its structural identity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments and connectivity .

- X-ray Crystallography : Resolves 3D molecular geometry and bond angles, critical for validating stereochemistry .

- Elemental Analysis : Confirms empirical formula by quantifying C, H, N, and S content .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Waste Disposal : Segregate chemical waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can computational methods like DFT optimize its fungicidal activity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates molecular orbitals (MOs) and electrostatic potential surfaces to identify reactive sites. Modifications to the triazole or piperidine moieties can enhance binding to fungal targets. Experimental validation via in vitro antifungal assays (e.g., against Candida spp.) is critical .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability.

- Purity Verification : Use HPLC to confirm compound purity (>95%) and rule out impurities as confounding factors.

- Comparative Studies : Cross-reference with structurally analogous compounds to isolate structure-activity relationships (SAR) .

Q. What strategies improve the pharmacokinetic profile of derivatives?

- Methodological Answer :

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, carboxyl) to the piperidine ring.

- Metabolic Stability : Replace labile functional groups (e.g., ester linkages) with stable analogs (e.g., amides).

- In Silico ADMET Prediction**: Tools like SwissADME predict absorption, distribution, and toxicity early in design .

Q. How can molecular docking validate mechanistic hypotheses for its biological activity?

- Methodological Answer :

- Target Identification : Dock the compound into active sites of fungal cytochrome P450 or lanosterol demethylase enzymes.

- Binding Affinity Analysis : Use AutoDock Vina to calculate binding energies (ΔG) and compare with known inhibitors.

- Mutagenesis Studies : Validate docking results by testing activity against enzyme mutants with altered binding pockets .

Q. What experimental approaches resolve conflicting spectroscopic data (e.g., NMR vs. X-ray)?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine C NMR, IR, and mass spectrometry to corroborate functional groups.

- Dynamic NMR : Assess conformational flexibility in solution that may differ from solid-state X-ray structures.

- Crystallographic Refinement : Re-analyze X-ray data with software like SHELXL to refine thermal parameters and occupancy .

Q. How to design stability studies under varying experimental conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat, light, and humidity, then monitor decomposition via HPLC.

- Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition thresholds.

- Storage Recommendations : Store at -20°C in airtight containers with desiccants to prolong shelf life .

Q. What role do substituents on the triazole ring play in modulating reactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Nitro or sulfonyl groups increase electrophilicity, enhancing nucleophilic attack susceptibility.

- Steric Effects : Bulky substituents (e.g., tert-butyl) on the triazole may hinder enzyme binding.

- Synthetic Probes : Introduce fluorophores (e.g., dansyl) to track cellular uptake via fluorescence microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.